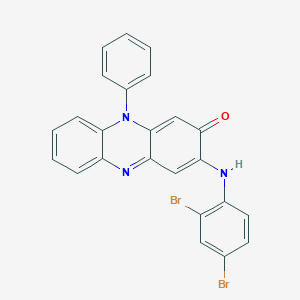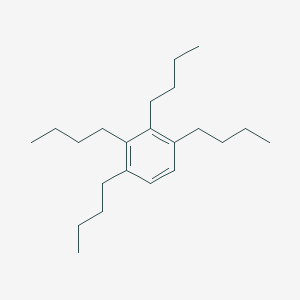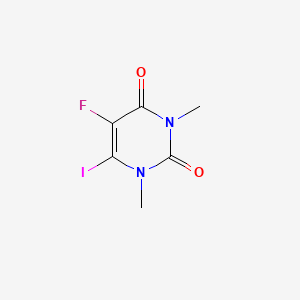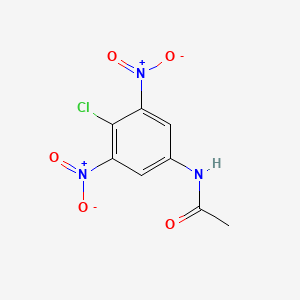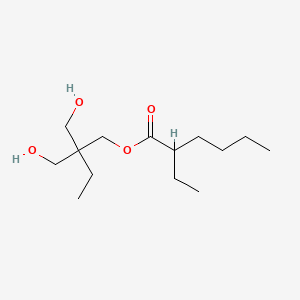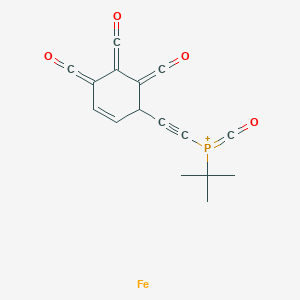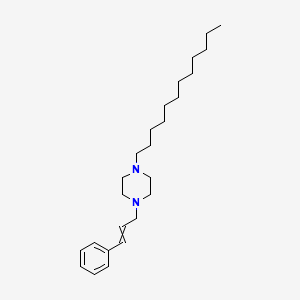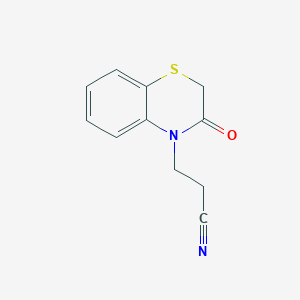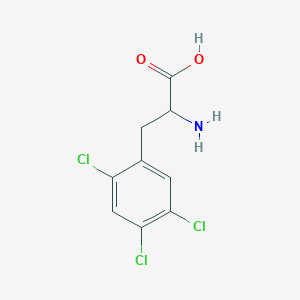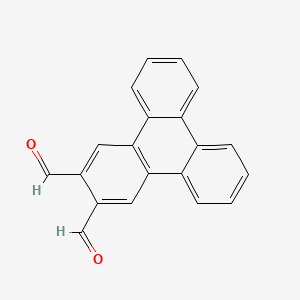
Triphenylene-2,3-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenylene-2,3-dicarbaldehyde is an organic compound belonging to the family of polycyclic aromatic hydrocarbons It is characterized by a triphenylene core with two formyl groups attached at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triphenylene-2,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidative cyclization of suitable precursors. For instance, the Scholl reaction, which involves the oxidative coupling of aromatic compounds, is often employed. Another method includes the nickel-mediated Yamamoto coupling of o-dibromoarenes . These reactions typically require specific catalysts and conditions to achieve high yields and purity.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory methods mentioned above.
Analyse Chemischer Reaktionen
Types of Reactions: Triphenylene-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the triphenylene core.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve Lewis acids or bases depending on the nature of the substituent.
Major Products:
Oxidation: Triphenylene-2,3-dicarboxylic acid.
Reduction: Triphenylene-2,3-dimethanol.
Substitution: Various substituted triphenylenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Triphenylene-2,3-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for optoelectronic devices
Wirkmechanismus
The mechanism of action of Triphenylene-2,3-dicarbaldehyde largely depends on its chemical reactivity. The formyl groups can participate in various chemical reactions, leading to the formation of different products. In biological systems, its mechanism of action would involve interactions with cellular components, potentially affecting biochemical pathways and molecular targets .
Vergleich Mit ähnlichen Verbindungen
Triphenylene-2,3,6,7,10,11-hexaone: A compound with multiple carbonyl groups, showing similar reactivity but different electronic properties.
Tribenzo[f,k,m]tetraphen-2,3,6,7,11,12,15,16-octaone: Another multi-carbonyl compound with unique electrochemical performance.
Uniqueness: Triphenylene-2,3-dicarbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring precise molecular architecture and reactivity.
Eigenschaften
CAS-Nummer |
110328-04-6 |
|---|---|
Molekularformel |
C20H12O2 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
triphenylene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C20H12O2/c21-11-13-9-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)10-14(13)12-22/h1-12H |
InChI-Schlüssel |
XUCLWVXEZIXZHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=C(C(=C4)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


